Tetracenomycin X Tetracenomycin X
Brand Name: Vulcanchem
CAS No.: 121245-07-6
VCID: VC20867889
InChI: InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1
SMILES: CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC
Molecular Formula: C24H22O11
Molecular Weight: 486.4 g/mol

Tetracenomycin X

CAS No.: 121245-07-6

Cat. No.: VC20867889

Molecular Formula: C24H22O11

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Tetracenomycin X - 121245-07-6

Specification

CAS No. 121245-07-6
Molecular Formula C24H22O11
Molecular Weight 486.4 g/mol
IUPAC Name methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3,8,10a-trimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate
Standard InChI InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1
Standard InChI Key QSPIPUXWSNFXCK-AGILITTLSA-N
Isomeric SMILES CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)OC)OC)C(=O)OC
SMILES CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC
Canonical SMILES CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator